molecular formula C23H17N5O B3493139 8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE

8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE

Cat. No.: B3493139
M. Wt: 379.4 g/mol
InChI Key: ZPGOSOOGSPXOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE is a complex heterocyclic compound that belongs to the triazoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinoxaline ring, which is further substituted with a benzoyl group and a 3-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the quinoxaline ring: This involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.

    Coupling of the triazole and quinoxaline rings: This step often requires the use of coupling agents such as EDCI or DCC in the presence of a base.

    Introduction of the benzoyl and 3-methylphenyl groups: These groups can be introduced through Friedel-Crafts acylation reactions using benzoyl chloride and 3-methylphenyl chloride in the presence of a Lewis acid catalyst like AlCl3.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

Mechanism of Action

The mechanism of action of 8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and quinoxaline rings can form hydrogen bonds and π-π interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways involved in cell proliferation and survival, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-benzoyl-N-(3-fluorophenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
  • 8-benzoyl-N-(3-fluoro-4-methylphenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
  • 8-benzoyl-N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Uniqueness

The uniqueness of 8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the benzoyl and 3-methylphenyl groups may enhance its ability to interact with certain molecular targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

[4-(3-methylanilino)-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O/c1-15-6-5-9-18(12-15)25-22-23-27-24-14-28(23)20-13-17(10-11-19(20)26-22)21(29)16-7-3-2-4-8-16/h2-14H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGOSOOGSPXOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)N5C2=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE
Reactant of Route 2
8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE
Reactant of Route 3
8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE
Reactant of Route 4
Reactant of Route 4
8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE
Reactant of Route 5
8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE
Reactant of Route 6
8-BENZOYL-N-(3-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE

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